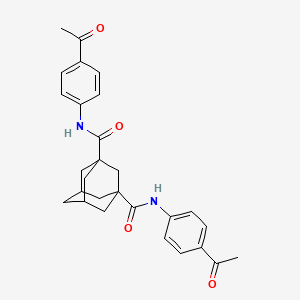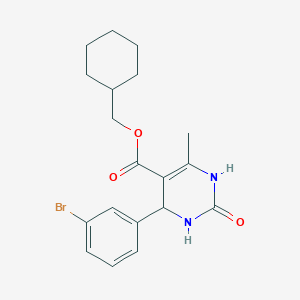![molecular formula C19H24O2 B4995091 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B4995091.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as p-xylylene-bis-tetrahydrofuran (PXT), and it has been used in various fields of research, including materials science, polymer chemistry, and drug delivery.
Mecanismo De Acción
The mechanism of action of PXT is not well understood. However, it is believed that PXT reacts with various functional groups, including hydroxyl, carboxyl, and amino groups, to form covalent bonds. This reaction results in the modification of the properties of the material, including its mechanical, thermal, and chemical properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PXT. However, it has been shown that PXT is non-toxic and biocompatible, making it a suitable candidate for biomedical applications. PXT has been used in the development of various drug delivery systems, including nanoparticles and hydrogels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PXT in scientific research is its versatility. PXT can be easily modified to suit various applications, including drug delivery, materials science, and polymer chemistry. Another advantage of PXT is its biocompatibility, which makes it a suitable candidate for biomedical applications.
However, there are some limitations to using PXT in lab experiments. One limitation is that PXT is a relatively new compound, and there is limited research on its properties and applications. Another limitation is that the synthesis of PXT requires specialized equipment and expertise, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the use of PXT in scientific research. One potential application is in the development of drug delivery systems for the treatment of various diseases, including cancer and diabetes. PXT has also been proposed as a potential candidate for the development of new materials, including hydrogels and membranes. Additionally, PXT has been proposed as a potential candidate for the development of new polymers with unique properties, including shape memory and self-healing properties.
Conclusion:
In conclusion, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene) is a versatile compound that has been widely used in scientific research. Its unique properties make it a suitable candidate for various applications, including drug delivery, materials science, and polymer chemistry. While there is limited research on the properties and applications of PXT, its potential for future research is promising.
Métodos De Síntesis
The synthesis of PXT involves the reaction between p-xylylene dibromide and tetrahydrofuran in the presence of a catalyst. This reaction results in the formation of a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
PXT has been used in various fields of scientific research due to its unique properties. It has been used as a building block for the synthesis of various polymers, including polyurethanes, polyesters, and polyamides. PXT has also been used as a cross-linking agent for the modification of various materials, including hydrogels, nanoparticles, and membranes.
Propiedades
IUPAC Name |
1-methyl-4-[5-(4-methylphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-16-6-10-18(11-7-16)20-14-4-3-5-15-21-19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHYXASPWBHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)


![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)

![4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4995055.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4995059.png)
![2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4995060.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995074.png)
![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)
![N-methyl-N-(2-pyrazinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995097.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)

